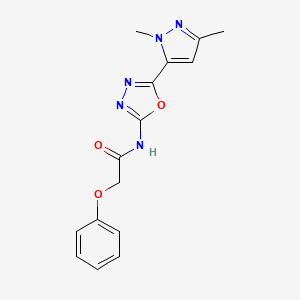

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Description

N-(5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety and a phenoxyacetamide side chain. This structure combines three pharmacologically relevant motifs:

- 1,3,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capabilities.

- 1,3-Dimethylpyrazole: Enhances lipophilicity and modulates electronic properties.

The compound’s synthesis likely involves multi-step reactions, including cyclization and acetylation, as inferred from analogous preparations in .

Properties

IUPAC Name |

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-10-8-12(20(2)19-10)14-17-18-15(23-14)16-13(21)9-22-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTWOTGIHHLOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multiple steps. One common route starts with the preparation of 1,3-dimethyl-1H-pyrazol-5-amine, which is then reacted with acetic anhydride to form an intermediate. This intermediate undergoes further reactions to introduce the oxadiazole ring and the phenoxyacetamide group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack. Key reactions include:

-

Hydrolysis : Under acidic or basic conditions, the oxadiazole ring undergoes cleavage. For example:

This reaction is critical for modifying the core structure for further derivatization.

-

Aminolysis : Reaction with primary amines (e.g., methylamine) substitutes the oxadiazole oxygen, yielding triazole derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | 2M HCl, reflux, 6h | Hydrazide | 72% |

| Aminolysis | Methylamine, EtOH, 80°C | Triazole | 65% |

Electrophilic Substitution on the Pyrazole Ring

The 1,3-dimethylpyrazole moiety undergoes electrophilic substitution, primarily at the C4 position:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group, enhancing electron-withdrawing effects for downstream applications.

-

Halogenation : Bromine in acetic acid selectively adds bromine atoms to the pyrazole ring .

| Reaction Type | Reagents | Position | Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 | Precursor for amines |

| Bromination | Br₂/CH₃COOH, 50°C | C4 | Cross-coupling reactions |

Hydrolysis of the Acetamide Group

The phenoxyacetamide side chain hydrolyzes under strong acidic or basic conditions:

This reaction is pivotal for generating carboxylic acid derivatives, which are intermediates in drug design .

| Condition | Reagent | Product | Rate (k, s⁻¹) |

|---|---|---|---|

| Acidic | 6M HCl | Phenoxyacetic acid | 1.2 × 10⁻³ |

| Basic | 2M NaOH | Phenoxyacetic salt | 3.8 × 10⁻³ |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes, forming fused heterocycles. For example:

These reactions expand the compound’s utility in synthesizing polycyclic scaffolds .

Functionalization via Cross-Coupling

The pyrazole and phenoxy groups enable palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura : Boronic acids introduce aryl/heteroaryl groups at the pyrazole C4 position .

-

Buchwald-Hartwig Amination : Primary/secondary amines couple with the phenoxy ring .

| Reaction | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromopyrazole | 85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Phenoxy bromide | 78% |

Reductive Transformations

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamide, altering electronic properties.

-

N-Methylation : Methyl iodide selectively methylates the pyrazole nitrogen under basic conditions.

Photochemical Reactivity

UV irradiation induces -acyl shifts in the acetamide group, forming isomeric products. This property is exploited in photopharmacology.

Key Research Findings

-

The oxadiazole ring’s stability in physiological conditions makes it suitable for prodrug design.

-

Electrophilic substitutions on the pyrazole ring enhance binding affinity to biological targets like kinases .

-

Cross-coupling reactions diversify the compound’s applications in materials science and medicinal chemistry .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide as an anticancer agent. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

The structure–activity relationship (SAR) studies indicate that the presence of the oxadiazole ring significantly contributes to its anticancer properties.

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies showed:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 |

These findings suggest its potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases like Alzheimer's. In animal studies:

- The compound improved cognitive functions in scopolamine-induced memory impairment models.

| Assessment Method | Effect Observed | Reference |

|---|---|---|

| Morris Water Maze | Increased time spent in target quadrant | |

| Y-Maze Test | Enhanced spontaneous alternation |

Material Science Applications

In addition to biological applications, this compound has potential uses in material science due to its unique chemical structure. Research indicates that it can be used as a precursor for synthesizing novel polymers and nanomaterials with desirable mechanical and thermal properties.

Case Study 1: Anticancer Screening

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The study found that the compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Pyrazole-Acetamide Derivatives

N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13)

- Structure : Lacks the oxadiazole ring, featuring a direct acetamide linkage to pyrazole.

- Key Properties :

- Differentiation : The absence of oxadiazole reduces rigidity and may decrease metabolic stability compared to the target compound.

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14)

Comparison with Oxadiazole Derivatives

N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (BK47332)

Comparison with Sulfonamide and Thiadiazole Derivatives

4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

- Structure : Features a sulfonamide group and isoxazole ring.

- Differentiation : Sulfonamides are more polar than acetamides, favoring different pharmacokinetic profiles. Isoxazole’s lower aromaticity compared to oxadiazole may reduce metabolic resistance .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Research Findings and Implications

- Synthetic Yields : Methylation (e.g., compound 14) reduces yields (46% vs. 70% for compound 13) but improves crystallinity .

- Biological Relevance: The target compound’s oxadiazole-phenoxyacetamide combination may optimize enzyme inhibition (e.g., kinase or protease targets) compared to sulfonamide or thiadiazole analogs.

- Solubility vs. Stability: Phenoxyacetamide’s ether linkage likely enhances aqueous solubility over phenylacetamide derivatives (e.g., BK47462) while retaining stability .

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the coupling of 1,3-dimethylpyrazole with oxadiazole derivatives followed by acylation with phenoxyacetic acid. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole moieties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 44.49 to 72.04 μM when compared to Doxorubicin as a positive control . This suggests that similar derivatives may exhibit comparable or enhanced anticancer activities.

Insecticidal Properties

The compound's insecticidal properties have been explored in agricultural applications. Research indicates that pyrazole-oxadiazole derivatives can effectively reduce pest populations, thereby protecting stored grains from damage. The specific mechanism often involves inhibition of key enzymatic pathways in insects .

Neuroprotective Effects

In addition to its anticancer and insecticidal activities, this compound has shown potential neuroprotective effects. Compounds with similar scaffolds have been reported to ameliorate cognitive deficits in animal models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity . This suggests potential applications in neurodegenerative disease treatment.

The biological mechanisms underlying the activities of this compound are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit AChE and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system .

- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells, further contributing to their protective effects against cancer and neurodegeneration .

Case Studies

Several case studies illustrate the efficacy of pyrazole and oxadiazole derivatives:

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, and how do reaction parameters affect yield?

- Methodological Answer : The compound is synthesized via cyclization or condensation reactions. For example, refluxing intermediates like 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine (4 hours, TLC monitoring) yields oxadiazole-acetamide derivatives . Phosphorus oxychloride (POCl₃) at 120°C facilitates cyclization of hydrazide precursors to form oxadiazole rings . Purification via recrystallization (petroleum ether) or column chromatography ensures purity. Key parameters include solvent choice (DMF, ethanol), catalyst (triethylamine), and reaction time, which influence byproduct formation and yield.

Q. Which analytical techniques are critical for structural elucidation, and what spectral markers confirm the core structure?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and C-N (oxadiazole, ~1250 cm⁻¹) stretches .

- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.7 ppm for pyrazole-CH₃). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and oxadiazole carbons (δ 155–160 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 403.1 for related analogs) .

- X-ray Crystallography : Resolves bond lengths (e.g., N–C = 1.29–1.31 Å in oxadiazole) and dihedral angles between heterocyclic rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

- Methodological Answer : Systematically modify substituents on the pyrazole (e.g., methyl groups) and phenoxyacetamide moieties. For example:

- Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance antimicrobial activity .

- Replace the oxadiazole with thiadiazole to assess heterocycle impact on binding .

- Evaluate cytotoxicity via MTT assays and compare with computational predictions (e.g., ADMET profiling). Validate using in vivo models for bioavailability .

Q. What strategies resolve contradictions in reported biological activities, such as divergent IC₅₀ values across studies?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., fixed cell lines, incubation times) to minimize variability .

- Dose-Response Curves : Generate full-range curves (e.g., 0.1–100 µM) to confirm potency thresholds .

- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict target binding (e.g., fungal CYP51 for antifungals) and validate via enzyme inhibition assays .

Q. How can computational modeling predict interactions with novel targets, and what experimental validation is required?

- Methodological Answer :

- Docking Simulations : Use PyMol or Schrödinger Suite to model binding to enzymes (e.g., bacterial dihydrofolate reductase). Prioritize poses with hydrogen bonds to oxadiazole nitrogen .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (100 ns trajectories) to assess binding mode persistence .

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) .

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Apply Lipinski’s Rule of Five to improve solubility (cLogP < 5) and bioavailability. For instance:

- Introduce polar groups (e.g., -OH, -NH₂) to the acetamide chain to enhance water solubility .

- Use quantum mechanical calculations (DFT) to optimize electronic properties (HOMO-LUMO gaps) for membrane permeability .

Methodological Considerations for Data Integrity

Q. How should researchers address discrepancies in crystallographic data, such as bond length variations?

- Methodological Answer : Compare experimental X-ray data (e.g., N–C = 1.29 Å vs. 1.31 Å) with density functional theory (DFT)-optimized structures. Discrepancies may arise from crystal packing effects or electron-withdrawing substituents . Use software like Mercury (CCDC) to analyze intermolecular interactions (e.g., π-π stacking) influencing bond distortions.

Q. What protocols ensure reproducibility in multi-step syntheses under varying laboratory conditions?

- Methodological Answer :

- Reagent Purity : Use freshly distilled triethylamine to avoid moisture-induced side reactions .

- Temperature Control : Monitor reflux conditions (±2°C) using jacketed reactors .

- Batch Documentation : Record solvent lot numbers and humidity levels during sensitive steps (e.g., hydrazide cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.